3-氨基环戊醇盐酸盐

描述

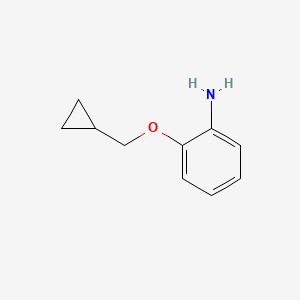

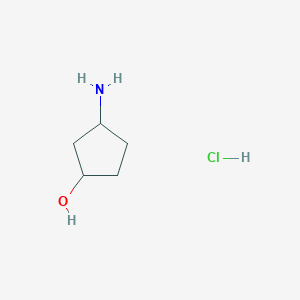

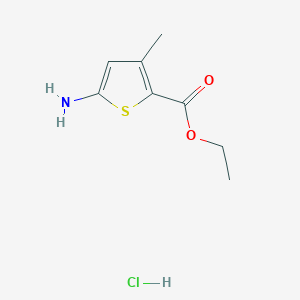

3-Aminocyclopentanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Aminocyclopentanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Aminocyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和光谱表征

3-氨基环戊醇盐酸盐已被用作合成新型嘧啶和嘧啶并[1,2-a]嘧啶的建筑模块。El-Gaby等人(2015年)的研究探讨了通过一锅法、三组分反应合成新型2-氨基-4,5,6,7-四氢-3H-环戊[ d]嘧啶衍生物,该反应涉及环戊酮、芳香醛和盐酸胍 (El-Gaby et al., 2015)。

糖类模拟合成

Bøjstrup和Lundt(2005年)对合成氨基环戊醇作为α-D-半乳糖水解中间体的模拟物进行了研究。这些化合物是通过手性建筑模块进行立体选择性转化而开发的,并针对各种糖苷酶的活性进行了测试 (Bøjstrup & Lundt, 2005)。

在格列美脲合成中的作用

从氨基杂环盐酸盐的合成中得到的次级母液,这是格列美脲生产中的一个中间体,含有3-氨基环戊醇盐酸盐。董海昌(2011年)的研究侧重于将这种化合物转化为亚硝基化合物,提高产品产量并降低生产成本 (Dong Hai-chang, 2011)。

氨基环戊醇作为GABA类似物

Ferraz等人(2005年)发现某些氨基环戊烷衍生物可以作为伽玛-氨基丁酸(GABA)的构象受限类似物。这些发现对神经科学研究具有重要意义,特别是在理解神经递质功能方面 (Ferraz et al., 2005)。

分析方法的发展

Grushevskaya等人(2007年)的研究分析了心律环类盐酸盐,这是一种俄罗斯III类抗心律失常药物。这涉及研究盐酸盐的物理化学性质,并为该化合物开发了一种分析方法 (Grushevskaya et al., 2007)。

安全和危害

3-Aminocyclopentanol hydrochloride is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

This compound is a derivative of cyclopentanol, which is structurally similar to cyclopentolate . Cyclopentolate is known to act on muscarinic receptors in the eye, causing dilation of the pupil and preventing the eye from focusing . .

Mode of Action

If we consider its structural similarity to cyclopentolate, it might also act as an antagonist at muscarinic receptors, blocking the action of acetylcholine and causing effects such as pupil dilation . .

Biochemical Pathways

If it acts similarly to cyclopentolate, it might interfere with the cholinergic neurotransmission in the eye, affecting the contraction and relaxation of the iris sphincter and ciliary muscles . This could potentially impact visual processes, but more research is needed to confirm this.

Pharmacokinetics

Detailed pharmacokinetic data for 3-Aminocyclopentanol hydrochloride is not readily available. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied experimentally. Factors such as solubility, stability, and permeability could influence its bioavailability .

Result of Action

If it acts similarly to cyclopentolate, it might cause mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye), affecting vision . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity

生化分析

Biochemical Properties

3-Aminocyclopentanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of 6-aminopyridine-3-thiazole, which is a method for treating or improving rheumatoid arthritis or psoriasis . The interactions of 3-Aminocyclopentanol hydrochloride with these biomolecules are crucial for its function as a pharmaceutical intermediate.

Cellular Effects

3-Aminocyclopentanol hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for understanding its potential therapeutic applications. For example, its involvement in the preparation of compounds for treating rheumatoid arthritis indicates its impact on cellular signaling and gene expression .

Molecular Mechanism

The molecular mechanism of 3-Aminocyclopentanol hydrochloride involves its interactions at the molecular level. It binds with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for its function as a pharmaceutical intermediate. The compound’s ability to interact with enzymes and proteins highlights its potential in biochemical research .

Dosage Effects in Animal Models

The effects of 3-Aminocyclopentanol hydrochloride vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in pharmaceutical applications. Studies have shown that the compound’s impact on animal models can provide valuable information for its potential therapeutic use .

Transport and Distribution

The transport and distribution of 3-Aminocyclopentanol hydrochloride within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s potential therapeutic applications and its impact on cellular function .

属性

IUPAC Name |

3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347110 | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184919-69-4 | |

| Record name | Cyclopentanol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)